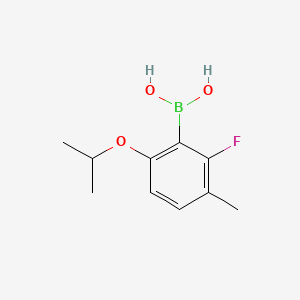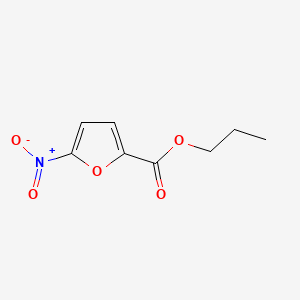
2-Furancarboxylic acid, 5-nitro-, propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Propyl-5-nitro-2-furoate: is an organic compound with the molecular formula C8H9NO5 It is characterized by the presence of a furan ring substituted with a nitro group and an ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-Propyl-5-nitro-2-furoate typically involves the esterification of 5-nitro-2-furoic acid with n-propanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of n-Propyl-5-nitro-2-furoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: n-Propyl-5-nitro-2-furoate can undergo oxidation reactions, particularly at the furan ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group in n-Propyl-5-nitro-2-furoate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions. For example, hydrolysis of the ester group can be achieved using aqueous sodium hydroxide to yield 5-nitro-2-furoic acid and n-propanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild temperatures.
Substitution: Aqueous sodium hydroxide, acidic or basic hydrolysis conditions.
Major Products Formed:
Oxidation: Products may include various oxidized derivatives of the furan ring.
Reduction: 5-amino-2-furoic acid derivatives.
Substitution: 5-nitro-2-furoic acid and n-propanol.
Aplicaciones Científicas De Investigación
Chemistry: n-Propyl-5-nitro-2-furoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research into the biological activity of n-Propyl-5-nitro-2-furoate and its derivatives is ongoing
Industry: In the industrial sector, n-Propyl-5-nitro-2-furoate is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in polymer synthesis and other chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which n-Propyl-5-nitro-2-furoate exerts its effects is primarily through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with biological targets or other chemical species.
Molecular Targets and Pathways:
Nitro Group: Can be reduced to form amino derivatives, which may interact with enzymes or receptors.
Ester Group: Hydrolysis can release n-propanol and 5-nitro-2-furoic acid, which may have biological activity.
Comparación Con Compuestos Similares
5-Nitro-2-furoic acid: Similar structure but lacks the ester group.
n-Propyl-2-furoate: Similar ester group but lacks the nitro group.
5-Nitro-2-furyl methyl ketone: Contains a nitro group and furan ring but has a ketone instead of an ester.
Uniqueness: n-Propyl-5-nitro-2-furoate is unique due to the combination of its nitro and ester functional groups attached to a furan ring
Propiedades
Número CAS |
20001-36-9 |
|---|---|
Fórmula molecular |
C8H9NO5 |
Peso molecular |
199.16 g/mol |
Nombre IUPAC |
propyl 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C8H9NO5/c1-2-5-13-8(10)6-3-4-7(14-6)9(11)12/h3-4H,2,5H2,1H3 |
Clave InChI |
KDWMOTCARFFLTQ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



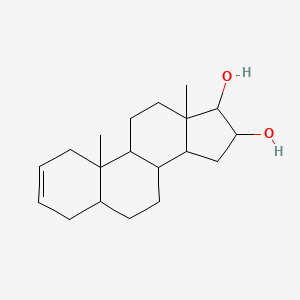
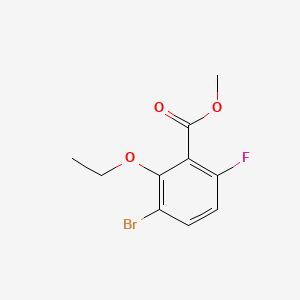
![ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14022674.png)
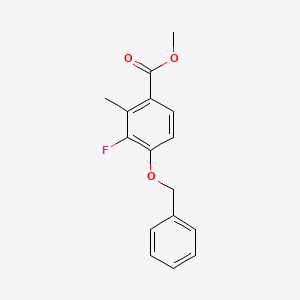
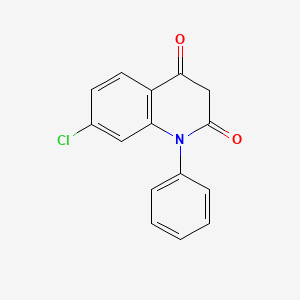

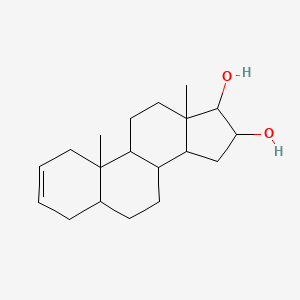



![N-[(3-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B14022746.png)
